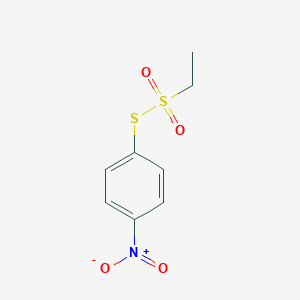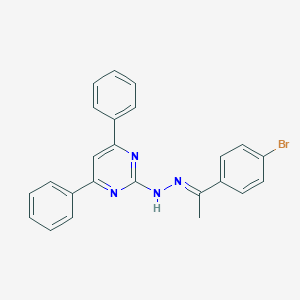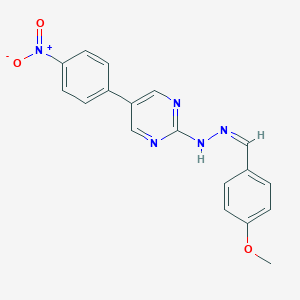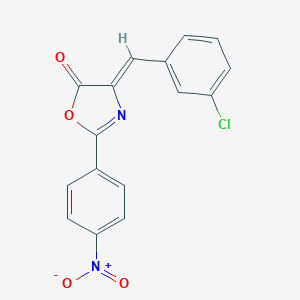
S-{4-nitrophenyl} ethanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{4-nitrophenyl} ethanesulfonothioate, also known as NPEST, is a chemical compound that has been widely used in scientific research for over 30 years. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. NPEST has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
S-{4-nitrophenyl} ethanesulfonothioate acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and the induction of oxidative stress. It has also been shown to have neuroprotective effects in certain contexts, protecting against the damage caused by neurotoxins and other harmful substances.
实验室实验的优点和局限性
S-{4-nitrophenyl} ethanesulfonothioate has a number of advantages as a tool for scientific research, including its high potency as an acetylcholinesterase inhibitor and its ability to selectively target this enzyme without affecting other neurotransmitters. However, it also has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the effects of other acetylcholinesterase inhibitors in vivo.
未来方向
There are a number of potential future directions for research on S-{4-nitrophenyl} ethanesulfonothioate, including the development of new drugs based on its structure and mechanism of action, the investigation of its effects on different types of neurons and neurotransmitters, and the exploration of its potential as a tool for the study of other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
合成方法
S-{4-nitrophenyl} ethanesulfonothioate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with chlorosulfonic acid, followed by reaction with ethanethiol and sodium hydroxide. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
S-{4-nitrophenyl} ethanesulfonothioate has been used in a variety of scientific research applications, including the study of acetylcholinesterase inhibition and the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. It has also been used in the investigation of the role of acetylcholine in the nervous system and the effects of its inhibition on cognitive function.
属性
分子式 |
C8H9NO4S2 |
|---|---|
分子量 |
247.3 g/mol |
IUPAC 名称 |
1-ethylsulfonylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
InChI 键 |
KDFCMDVPSLXWQI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)




